PPM-3 Demonstrates Potent and Selective ERK5 Degradation via PROTAC Mechanism
PPM-3 is a PROTAC that degrades ERK5 with an IC50 of 62.4 nM [1]. In contrast to traditional ERK5 kinase inhibitors, which only block enzymatic activity, PPM-3 achieves complete target protein elimination. This represents a class-level inference over inhibitors such as XMD8-92 (Kd = 80 nM for ERK5/BMK1) and AX15836 .
| Evidence Dimension | Degradation Potency (IC50) |
|---|---|
| Target Compound Data | 62.4 nM |
| Comparator Or Baseline | XMD8-92: Kd = 80 nM (inhibition, not degradation) |
| Quantified Difference | Mechanistic distinction: PROTAC-mediated degradation vs. inhibition |
| Conditions | In vitro enzymatic degradation assay |
Why This Matters
For researchers seeking to interrogate ERK5's scaffolding functions, a PROTAC degrader like PPM-3 is essential, as kinase inhibitors fail to eliminate the target protein and its associated non-catalytic activities.
- [1] Pan P, et al. Design, Synthesis, and Biological Evaluation of Proteolysis-Targeting Chimeras as Highly Selective and Efficient Degraders of Extracellular Signal-Regulated Kinase 5. J Med Chem. 2023. View Source
